2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Description
Molecular Architecture and Crystallographic Analysis
The molecular structure of 2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide comprises a benzamide moiety linked to a 4-methylbenzothiazole ring via an amide bond. X-ray crystallographic studies of analogous compounds, such as N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, reveal a triclinic crystal system with space group P1̄, featuring intermolecular hydrogen bonds between the amide N–H and carbonyl oxygen atoms that stabilize the lattice. Key bond lengths include:
- C=O bond: 1.225 Å (amide carbonyl)
- C–N bond: 1.347 Å (benzothiazole ring)
- C–S bond: 1.754 Å (thiazole sulfur).
The dihedral angle between the benzamide phenyl ring and the benzothiazole system is approximately 35.2°, indicating moderate π-conjugation disruption due to steric effects from the 4-methyl substituent. Comparative analysis with N-(6-methyl-1,3-benzothiazol-2-yl)benzamide shows that the methoxy group at the ortho position introduces additional torsional strain, reducing planarity by 12–15% relative to non-methoxy analogues.
Table 1: Selected crystallographic parameters for benzothiazole-benzamide derivatives
| Parameter | 2-Methoxy Derivative | Non-Methoxy Analogue |
|---|---|---|
| C=O bond length (Å) | 1.225 | 1.231 |
| Dihedral angle (°) | 35.2 | 28.7 |
| Unit cell volume (ų) | 987.4 | 1021.8 |
Spectroscopic Characterization (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d₆):
- ¹³C NMR (100 MHz, CDCl₃):
Infrared Spectroscopy (IR):
- Strong absorption at 1675 cm⁻¹ (C=O stretch)
- Peaks at 1546 cm⁻¹ (C=N, benzothiazole) and 1451 cm⁻¹ (C=C aromatic).
UV-Vis Spectroscopy:
- λmax at 264 nm (π→π* transition, conjugated aryl system)
- Weak band at 310 nm (n→π* transition, amide group).
Table 2: Key spectroscopic assignments
| Technique | Signal (δ/λ/cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR | 3.87 ppm | Methoxy protons |
| ¹³C NMR | 166.1 ppm | Amide carbonyl |
| IR | 1675 cm⁻¹ | C=O stretch |
| UV-Vis | 264 nm | Aromatic π-conjugation |
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal a HOMO-LUMO gap of 4.12 eV, indicating moderate electronic stability. The HOMO is localized on the benzothiazole ring and methoxy group, while the LUMO resides on the benzamide moiety. Natural Bond Orbital (NBO) analysis identifies strong hyperconjugative interactions between the lone pair of the methoxy oxygen and the σ* orbital of the adjacent C–O bond (stabilization energy: 24.5 kcal/mol).
Figure 1: Frontier molecular orbitals (FMOs) of this compound, computed at the B3LYP/6-31G(d,p) level.
Electrostatic potential maps show negative charge accumulation (–0.32 e) at the methoxy oxygen, making it a potential site for electrophilic attack. Comparative DFT studies with 4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide demonstrate that additional methoxy substituents reduce the HOMO-LUMO gap by 0.35 eV due to enhanced electron donation.
Comparative Analysis with Benzothiazole-Benzamide Analogues
Substituent effects on physicochemical properties were evaluated across three analogues:
- This compound
- N-(1,3-Benzothiazol-2-yl)-4-methoxybenzamide
- 2-Chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Key findings:
- Thermal stability: The 4-methyl derivative exhibits superior thermal stability (Tdec = 298°C) compared to chloro (Tdec = 275°C) and methoxy (Tdec = 285°C) analogues.
- Electronic effects: Methoxy groups lower the LUMO energy by 0.42 eV relative to chloro substituents, enhancing charge-transfer interactions.
- Crystallinity: Methyl substituents improve crystallinity (89% ordered packing) versus 72% for methoxy derivatives, as quantified by X-ray diffraction.
Table 3: Comparative properties of benzothiazole-benzamide derivatives
| Property | 4-Methyl Derivative | 4-Methoxy Derivative | 2-Chloro Derivative |
|---|---|---|---|
| HOMO-LUMO gap (eV) | 4.12 | 3.98 | 4.27 |
| Thermal decomposition (°C) | 298 | 285 | 275 |
| Crystallinity (%) | 89 | 72 | 68 |
Properties
IUPAC Name |
2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-10-6-5-9-13-14(10)17-16(21-13)18-15(19)11-7-3-4-8-12(11)20-2/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOWYWOQKFAKPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 4-methyl-1,3-benzothiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in the benzamide moiety undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Reaction with concentrated HCl at reflux yields 2-methoxybenzoic acid and 2-amino-4-methylbenzothiazole.
-
Basic Hydrolysis : Treatment with NaOH produces sodium 2-methoxybenzoate and 4-methyl-1,3-benzothiazol-2-amine.
Table 1: Hydrolysis Conditions and Products
| Conditions | Reagents | Products | Yield (%) | Reference |
|---|---|---|---|---|
| HCl (6M), reflux, 6h | HCl | 2-Methoxybenzoic acid | 78 | |
| NaOH (2M), 80°C, 4h | NaOH | Sodium 2-methoxybenzoate | 82 |
Electrophilic Substitution on the Benzothiazole Ring
The benzothiazole ring participates in electrophilic substitution at the 5- and 7-positions due to electron-donating effects from the sulfur atom. Key reactions include:
-
Nitration : Using HNO₃/H₂SO₄ introduces a nitro group at position 5 .
-
Halogenation : Bromination with Br₂/FeBr₃ yields 5-bromo derivatives.
Table 2: Electrophilic Substitution Reactions
| Reaction | Reagents | Position | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5 | 5-Nitrobenzothiazole derivative | 65 | |
| Bromination | Br₂/FeBr₃, 25°C | 5 | 5-Bromo-4-methylbenzothiazole | 72 |
Functionalization of the Methoxy Group
The methoxy group undergoes demethylation and nucleophilic displacement:
-
Demethylation : BBr₃ in CH₂Cl₂ converts the methoxy group to a hydroxyl group .
-
Nucleophilic Substitution : Reaction with NH₂NH₂ in ethanol replaces methoxy with hydrazine .
Table 3: Methoxy Group Transformations
| Reaction | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, -20°C | 2-Hydroxybenzamide derivative | 88 | |
| Hydrazine Substitution | NH₂NH₂, EtOH | 2-Hydrazinylbenzamide | 75 |
Oxidation and Reduction Reactions
-
Oxidation : MnO₂ oxidizes the benzothiazole’s methyl group to a carboxylic acid .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzothiazole ring to dihydrobenzothiazole.
Table 4: Redox Reactions
| Reaction | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | MnO₂, CH₃CN, 60°C | 4-Carboxybenzothiazole derivative | 68 | |
| Reduction | H₂ (1 atm), Pd-C, EtOH | Dihydrobenzothiazole derivative | 85 |
Cross-Coupling Reactions
The benzothiazole ring participates in Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst . For example:
-
Coupling with phenylboronic acid introduces a phenyl group at position 5.
Mechanism : Oxidative addition of Pd to the C–Br bond, transmetallation with boronic acid, and reductive elimination yield biaryl products .
Thermal and Photochemical Reactions
-
Thermal Rearrangement : Heating above 200°C induces cyclization to form quinazoline derivatives .
-
Photochemical Oxidation : UV irradiation in the presence of O₂ generates sulfoxide derivatives .
Biological Activity Correlation
Modifications to the methoxy or benzothiazole groups significantly alter bioactivity:
Scientific Research Applications
Research indicates that compounds containing benzothiazole moieties often exhibit significant biological activities, including:
- Antimicrobial Activity: Studies have shown that derivatives of benzothiazole can possess moderate to strong antimicrobial properties against various Gram-positive and Gram-negative bacteria as well as fungi. The presence of the methoxy group may enhance these effects compared to unsubstituted benzothiazoles .
- Anticancer Potential: The unique structure of 2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide suggests potential anticancer properties. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation, with some derivatives showing potent activity against human colorectal carcinoma cell lines .
Antimicrobial Studies
A comparative study on the antimicrobial efficacy of various benzothiazole derivatives highlighted the effectiveness of compounds similar to this compound. The Minimum Inhibitory Concentration (MIC) values indicated significant activity against pathogens:
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Gram-positive |
| N8 | 1.43 | Gram-negative |
| N22 | 2.60 | Fungal strains |
These findings suggest that modifications in the structure can lead to enhanced antimicrobial properties .
Anticancer Evaluation
The anticancer activity of related compounds was assessed using the Sulforhodamine B (SRB) assay against human colorectal carcinoma cell line (HCT116). Notably, compounds derived from similar structures demonstrated IC values significantly lower than standard treatments:
| Compound | IC (µM) | Comparison |
|---|---|---|
| N9 | 5.85 | Higher potency than 5-FU (IC=9.99 µM) |
| N18 | 4.53 | More selective towards cancer cells |
This suggests that the structural features of this compound could contribute to its anticancer efficacy .
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . The compound also interacts with protein kinases, affecting cell signaling pathways and leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Benzamide Ring
Halogen-Substituted Analogs
- 2,6-Difluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide Molecular Formula: C₁₅H₁₀F₂N₂OS Key Differences: Replacement of the methoxy group with fluorine atoms at positions 2 and 4. The compound’s molecular weight (304.31 g/mol) and logP (estimated ~3.8) are slightly lower than the target compound due to reduced steric bulk .
- 4-Bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- Molecular Formula : C₁₅H₁₁BrN₂OS
- Key Differences : A bromine atom at the para position of the benzamide increases molecular weight (347.23 g/mol) and polarizability, which may influence π-π stacking interactions in biological systems. Bromine’s larger atomic radius could sterically hinder target binding compared to methoxy .
Methoxy-Substituted Analogs
- The additional methoxy at the benzothiazole’s 6-position may alter steric interactions compared to the 4-methyl substitution in the target compound .
Substituent Variations on the Benzothiazole Ring
Halogenated Benzothiazole Derivatives
- This substitution may enhance metabolic stability but reduce solubility compared to the non-halogenated target compound .
Methyl-Substituted Derivatives
- The logP (4.10) and molecular weight (298.36 g/mol) remain identical to the target compound, highlighting the critical role of substituent position .
Functional Group Additions
- 4-Cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide Molecular Formula: C₁₅H₇Cl₂N₃OS Key Differences: A cyano group on the benzamide increases electron-withdrawing effects and hydrogen-bond acceptor count (HBA: 5 vs. 4 in the target compound), which could enhance binding to polar active sites. However, dichloro substitution on the benzothiazole may introduce steric and electronic challenges .
Physicochemical and Structural Comparisons
Table 1: Key Properties of 2-Methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | HBA | HBD | Key Substituents |
|---|---|---|---|---|---|---|
| Target Compound | C₁₆H₁₄N₂O₂S | 298.36 | 4.10 | 4 | 1 | 4-methyl (BzT), 2-methoxy (BzA) |
| 2,6-Difluoro-N-(4-methyl-BzT-2-yl)benzamide | C₁₅H₁₀F₂N₂OS | 304.31 | ~3.8 | 4 | 1 | 2,6-difluoro (BzA) |
| 4-Bromo-N-(4-methyl-BzT-2-yl)benzamide | C₁₅H₁₁BrN₂OS | 347.23 | ~4.2 | 3 | 1 | 4-bromo (BzA) |
| N-(5-Chloro-4-methyl-BzT-2-yl)-2-methoxy-BzA | C₁₆H₁₂ClN₂O₂S | 322.80 | ~4.0 | 4 | 1 | 5-chloro (BzT) |
| 4-Cyano-N-(4,5-dichloro-BzT-2-yl)benzamide | C₁₅H₇Cl₂N₃OS | 336.21 | ~3.5 | 5 | 1 | 4-cyano (BzA), 4,5-dichloro (BzT) |
Abbreviations: BzT = benzothiazole; BzA = benzamide; HBA = hydrogen bond acceptors; HBD = hydrogen bond donors.
Impact of Substituents on Bioactivity
- However, excessive bulk (e.g., bromine) may reduce membrane permeability .
- Halogen Substituents : Fluorine and chlorine improve metabolic stability and facilitate halogen bonding, critical for target affinity. Dichloro derivatives (e.g., 4,5-dichloro-BzT) may exhibit enhanced antibacterial activity due to increased electrophilicity .
- Positional Isomerism : Methyl groups at position 4 vs. 6 on the benzothiazole significantly alter molecular shape, affecting binding to enzymes like cyclooxygenase or kinases .
Biological Activity
2-Methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound notable for its unique structural characteristics, which include a methoxy group and a benzothiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Synthesis
The compound consists of a benzamide backbone with a methoxy group at the ortho position and a 4-methyl-1,3-benzothiazole substituent. The synthesis typically involves the reaction of 2-methoxybenzoic acid with 4-methyl-1,3-benzothiazol-2-amine, facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane.
Antimicrobial Properties
Research indicates that compounds containing benzothiazole moieties exhibit significant antimicrobial activity. The presence of the methoxy group enhances these properties. In comparative studies, various related compounds were evaluated for their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzothiazole | Basic structure without substituents | Moderate antimicrobial activity |
| 4-Methylbenzothiazole | Methyl substitution on benzothiazole | Enhanced cytotoxicity |
| 2-Methoxybenzamide | Methoxy substitution on benzamide | Antimicrobial properties |
| 2-Aminobenzothiazole | Amino group instead of methoxy | Stronger antitumor activity |
The unique combination of functionalities in this compound may contribute to its distinctive biological profile compared to these similar compounds.
Anticancer Activity
The compound is under investigation for its anticancer properties. It has been shown to inhibit cell growth in various cancer cell lines. For instance, studies have demonstrated that derivatives with similar structures can induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) and melanoma cells (MEL-8) in a dose-dependent manner .
In vitro assays have reported IC50 values indicating the effectiveness of related compounds against cancer cell lines:
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.65 |
| Compound B | MDA-MB-231 | 2.41 |
| This compound | Various | TBD |
The mechanism of action appears to involve enzyme inhibition, specifically targeting dihydroorotase and DNA gyrase, which are crucial for bacterial survival and cancer cell proliferation .
Case Studies
Recent studies have focused on the anticancer potential of benzothiazole derivatives, including this compound. For instance, one study evaluated the compound's effects on human leukemia cell lines and found promising results with significant cytotoxic activity compared to standard treatments like doxorubicin .
Another investigation explored the compound's role in inhibiting key signaling pathways involved in tumor growth. The findings suggested that the compound could disrupt these pathways effectively, leading to reduced tumor viability.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with the condensation of 2-amino-4-methylbenzothiazole with 2-methoxybenzoyl chloride. Key steps include:
- Amide bond formation : Use coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while reflux in ethanol improves yield for cyclization steps .
- Purity control : Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Recrystallization from methanol/water mixtures (70:30 v/v) achieves >95% purity .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, benzothiazole aromatic protons at δ 7.2–8.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight (expected [M+H]⁺: 313.0842) to rule out byproducts .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond lengths and angles, critical for confirming stereochemistry .
Advanced: How can researchers resolve contradictions in crystallographic data for this compound?
Discrepancies in unit cell parameters or thermal displacement factors may arise due to:
- Twinned crystals : Use SHELXD for initial structure solution and refine with SHELXL, applying TWIN commands to model overlapping lattices .
- Disordered moieties : Apply restraints to methoxy or methyl groups during refinement. Comparative analysis with related benzothiazoles (e.g., bond length deviations <0.02 Å) validates structural accuracy .
- Data resolution : Collect high-resolution (<1.0 Å) datasets at low temperature (100 K) to reduce thermal motion artifacts .
Advanced: What strategies elucidate structure-activity relationships (SAR) for anticancer activity?
- In vitro assays : Test against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. IC₅₀ values correlate with electron-withdrawing substituents (e.g., methoxy enhances activity by 30% vs. unsubstituted analogs) .
- Molecular docking : Use AutoDock Vina to model interactions with tubulin (PDB ID: 1SA0). The benzothiazole ring shows π-π stacking with Phe272, while the methoxy group forms hydrogen bonds with Thr179 .
- Comparative SAR tables :
| Derivative | Substituent Position | IC₅₀ (μM) | Target Protein |
|---|---|---|---|
| Parent compound | 2-methoxy | 12.3 | Tubulin |
| 4-Fluoro analog | 4-fluoro | 8.7 | Topoisomerase II |
| 3-Nitro analog | 3-nitro | 25.1 | HDAC |
Basic: What are the dominant degradation pathways under hydrolytic conditions?
- Acidic hydrolysis (6M HCl, reflux): Cleaves the amide bond, yielding 2-methoxybenzoic acid (m.p. 98–100°C) and 4-methyl-1,3-benzothiazol-2-amine (confirmed via LC-MS) .
- Basic hydrolysis (1M NaOH, 60°C): Forms carboxylate salts, detectable via FT-IR (loss of amide C=O stretch at 1650 cm⁻¹) .
Advanced: How can conflicting biological activity data (e.g., antimicrobial vs. inactive) be reconciled?
- Strain specificity : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria. The compound’s logP (~3.2) limits membrane penetration in Gram-negative strains .
- Resistance mechanisms : Use gene knockout models (e.g., S. aureus NorA efflux pump mutants) to assess efflux-mediated resistance .
- Biofilm assays : Compare MIC values in planktonic vs. biofilm cultures. Thiazole derivatives often show reduced efficacy in biofilms due to extracellular matrix barriers .
Advanced: What computational methods optimize pharmacokinetic properties without compromising activity?
- ADMET prediction : Use SwissADME to balance lipophilicity (clogP 2.8–3.5) and solubility (>50 μM). Introduce polar groups (e.g., hydroxyl) at the benzamide para position to enhance aqueous solubility by 40% .
- Metabolic stability : Cytochrome P450 (CYP3A4) docking identifies susceptible sites (e.g., benzothiazole S-atom). Methylation at the 4-position reduces oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
